molecular formula C6H10N2S B2388975 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine CAS No. 933749-33-8

1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Cat. No. B2388975
CAS RN: 933749-33-8
M. Wt: 142.22
InChI Key: JOBBHTSHHQMJDQ-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine, which is commonly known as MTEM, is an organic compound used in various scientific research applications. It is a member of the thiazole family and has a molecular formula of C4H9NS. MTEM is a colorless liquid at room temperature and has a pungent odor. It is highly soluble in water, alcohols, and ethers. MTEM is used in a variety of research applications, including biochemical and physiological studies, as well as laboratory experiments.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiazoles have been extensively studied for their potential as drug molecules. Researchers have explored various derivatives of thiazole to create compounds with reduced side effects. Notable applications include:

Recent Research

Researchers continue to explore novel thiazole derivatives. For instance:

Mechanism of Action

The mechanism of action of “1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine” is not known as there is limited information available .

Safety and Hazards

The safety and hazards of “1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine” are not known as there is limited information available .

Future Directions

The future directions of “1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine” are not known as there is limited information available .

properties

IUPAC Name

1-(4-methyl-1,3-thiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4(7)6-5(2)8-3-9-6/h3-4H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBBHTSHHQMJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine

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